4-(3-Cyanobenzoyl)isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(isoquinoline-4-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O/c18-9-12-4-3-6-13(8-12)17(20)16-11-19-10-14-5-1-2-7-15(14)16/h1-8,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTDKPKPKDTUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 4 3 Cyanobenzoyl Isoquinoline and Its Derivatives
Regioselective Functionalization of Isoquinoline (B145761) Core Structures
Direct and selective functionalization of the isoquinoline scaffold, particularly at the C-4 position, presents a formidable challenge due to the inherent reactivity patterns of the heterocyclic system. Traditional electrophilic substitution reactions on isoquinoline typically favor the C-5 and C-8 positions, while nucleophilic attacks preferentially occur at the C-1 position. sci-hub.se Consequently, innovative strategies are required to achieve regioselective C-4 substitution.
C-H Activation Approaches at the 4-Position of Isoquinoline
Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocycles. nih.gov For isoquinolines, achieving C-4 selectivity requires overcoming the innate preference for C-1 functionalization. sci-hub.se Various strategies have been developed to direct metal catalysts to the C-4 position.
One approach involves the use of a directing group, which positions the catalyst in proximity to the target C-H bond. For instance, a masked carboxylic acid has been employed to direct palladium-catalyzed C-H activation to the typically less reactive C-4 position, enabling the synthesis of highly functionalized thienoisoquinolines. nih.gov This method not only ensures regioselectivity but also provides a synthetic handle for further molecular elaboration. nih.gov
Another strategy involves a temporary dearomatization of the isoquinoline ring. This can be achieved through the reaction of isoquinoline with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), which forms a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.orgacs.org This dearomatization alters the electronic properties of the ring, facilitating subsequent electrophilic attack at the C-4 position. acs.orgacs.orgresearchgate.net Following functionalization, rearomatization restores the isoquinoline core. acs.org This metal- and activating-group-free method has been successfully applied to the C-4 alkylation of isoquinolines using vinyl ketones as electrophiles. acs.org
Ruthenium-catalyzed C-H activation has also been explored for the regioselective hydroxymethylation of isoquinolines, where the isoquinoline nitrogen itself can act as a directing group. acs.org
Table 1: Comparison of C-H Activation Strategies for C-4 Functionalization of Isoquinoline
| Strategy | Catalyst/Reagent | Key Feature | Advantage | Reference |
| Directing Group | Palladium | Use of a removable directing group to guide the catalyst. | High regioselectivity, provides a handle for further synthesis. | nih.gov |
| Temporary Dearomatization | Boc₂O, Benzoic Acid | In situ generation of a dearomatized intermediate. | Metal-free, avoids pre-activation of the nitrogen. | acs.orgacs.org |
| Inherent Directing Ability | Ruthenium | Utilization of the isoquinoline nitrogen as the directing element. | Direct functionalization without external directing groups. | acs.org |
Utilization of Isoquinoline N-oxides in C-4 Functionalization
Isoquinoline N-oxides offer an alternative activation mode for the isoquinoline core, modifying its electronic properties and reactivity. While functionalization of quinoline (B57606) N-oxides often yields a mixture of C-2 and C-4 substituted products, strategies have been developed to enhance selectivity. beilstein-journals.orgnih.gov
A traceless nucleophile-triggered strategy has been devised for the regioselective C-H functionalization of various heteroarene N-oxides, including isoquinoline N-oxides. sci-hub.se This method allows for the selective modification of the challenging C-4 position with excellent regioselectivity. sci-hub.se The protocol is mild and tolerates a wide array of functional groups, making it suitable for late-stage functionalization. sci-hub.se For example, the reaction of isoquinoline N-oxides with various substituted alkynes proceeds efficiently, introducing diverse functionalities at the C-4 position. sci-hub.se This approach has been successfully extended to isoquinolines bearing substituents at the C-1 position, highlighting its broad applicability. sci-hub.se
It is important to note that the functionalization of isoquinoline N-oxides can also lead to substitution at the C-1 position, depending on the reaction conditions and the nature of the coupling partner. beilstein-journals.orgnih.gov
Cycloaddition Reactions in Isoquinoline Synthesis
Cycloaddition reactions provide a powerful and convergent approach to construct the isoquinoline framework and introduce substituents in a controlled manner. These reactions involve the formation of a cyclic product from two or more unsaturated molecules. libretexts.org
[3+2] Cycloaddition with Isoquinolinium Ylides
The [3+2] cycloaddition reaction of isoquinolinium ylides is a prominent method for the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. mdpi.comresearchgate.net These ylides act as 1,3-dipoles that react with various dipolarophiles, such as alkenes and alkynes, to form five-membered rings fused to the isoquinoline core. mdpi.comucl.ac.uk This strategy allows for the construction of complex polycyclic systems with high regio- and stereoselectivity. scispace.comresearchgate.net
Isoquinolinium N-ylides are typically transient intermediates generated in situ. rsc.org A common method for their formation is the deprotonation of the corresponding N-substituted isoquinolinium salts using a base. nih.gov For instance, treating N-cyanomethylisoquinolinium chloride with a base like triethylamine (B128534) generates the corresponding isoquinolinium ylide. nih.gov
Another method involves the reaction of isoquinolinium bromides with an epoxide. The epoxide ring is opened by a bromide anion, generating an alkoxide that then deprotonates the isoquinolinium salt to form the ylide. mdpi.com More recently, photolytic methods using blue light-emitting diodes have been developed for the in situ generation of isoquinolinium ylides from isoquinoline and aryl diazoesters, offering an environmentally sustainable approach. acs.org
Table 2: Methods for Generating Isoquinolinium N-Ylides
| Method | Precursors | Reagents | Key Feature | Reference |
| Base-induced Deprotonation | N-substituted isoquinolinium salts | Base (e.g., triethylamine) | Simple and widely used method. | nih.gov |
| Epoxide-mediated Deprotonation | Isoquinolinium bromides | Epoxide | Generates the base in situ. | mdpi.com |
| Photolytic Generation | Isoquinoline, Aryl diazoesters | Blue LED light | Environmentally friendly, mild conditions. | acs.org |
The reaction of isoquinolinium N-ylides with acetylenic dipolarophiles is a key step in the synthesis of various substituted pyrrolo[2,1-a]isoquinolines. mdpi.comresearchgate.net This [3+2] cycloaddition is often highly regioselective, yielding a single regioisomer. mdpi.com The initial cycloaddition affords a primary cycloadduct which can then undergo spontaneous rearrangement and dehydrogenation to furnish the fully aromatic pyrrolo[2,1-a]isoquinoline system. mdpi.com
This methodology has been utilized to synthesize a range of 3-aroyl-substituted pyrrolo[2,1-a]isoquinolines by reacting isoquinolinium N-ylides with aryl-substituted acetylenic ketones. mdpi.com The reaction proceeds with good yields and allows for the introduction of various substituents on the aryl ring of the benzoyl group. mdpi.com
Reaction with Fumaronitrile (B1194792)
The synthesis of complex pyrrolo[2,1-a]isoquinoline systems, which are derivatives of the core isoquinoline structure, can be achieved through [3+2] cycloaddition reactions. nih.gov A key strategy involves the reaction of isoquinolinium ylides with a suitable dipolarophile, such as fumaronitrile. nih.govsemanticscholar.org
The process is initiated by the N-alkylation of isoquinoline with a substituted 2-bromoacetophenone, for instance, 2-bromo-1-(4-cyanophenyl)ethan-1-one, to form the corresponding isoquinolinium salt. nih.gov In the presence of a base like triethylamine, this salt generates an isoquinolinium ylide in situ. This ylide, a 1,3-dipole, readily reacts with fumaronitrile. The reaction proceeds through a proposed mechanism involving a primary cycloadduct which, after undergoing oxidation through dehydrogenation, yields the stable aromatic pyrrolo[2,1-a]isoquinoline derivative. nih.gov
One specific example is the synthesis of 3-(4-cyanobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile, a complex derivative. nih.gov The reaction between the ylide generated from the isoquinolinium salt and fumaronitrile leads to this highly functionalized product. nih.govmdpi.com This method highlights the utility of fumaronitrile as a partner in cycloaddition reactions to build intricate fused heterocyclic systems based on the isoquinoline framework. nih.gov
Tandem Reactions Leading to Fused Isoquinoline Systems
Tandem reactions, or domino reactions, provide an efficient pathway for the synthesis of complex fused isoquinoline systems by forming multiple chemical bonds in a single operation. nih.gov These strategies are valued for their atom and step economy. nih.gov
One such approach involves the photoinduced tandem reactions of isoquinoline-1,3,4-triones with various alkynes. acs.orgnih.gov This process can build diverse aza-polycyclic frameworks. The reaction sequence typically begins with a [2+2] photocycloaddition (a Paternò-Büchi reaction), followed by an electrocyclic ring-opening of the resulting oxetene, a subsequent electrocyclization, and finally, an oxidative dehydrogenation to yield the fused aromatic system. acs.orgnih.gov This method allows for the fusion of isoquinolinedione with rings like naphthalene, quinoline, or phenanthridine, achieving yields of up to 85%. nih.gov
Another powerful tandem strategy is the gold-catalyzed alkyne amination followed by intramolecular O-H insertion. rsc.org This process provides access to Current time information in Madison County, US.rsc.orgoxazino[3,2-c]isoquinolines under mild conditions, offering a practical route to this class of fused isoquinolines. rsc.org Additionally, base-promoted tandem reactions, such as the N-alkylation/cyclization of ethyl (2-cyanophenyl)carbamates with 2-cyanobenzyl bromides, have been developed to synthesize 11H-indolo[3,2-c]isoquinolin-5-amines, demonstrating a transition-metal-free approach to fused systems. nih.gov
Coupling and Cyclization Methodologies
The construction of the isoquinoline skeleton frequently relies on a combination of coupling and cyclization reactions, often catalyzed by transition metals.
Metal-Catalyzed Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are a cornerstone for synthesizing substituted isoquinolines. mdpi.com A prominent method involves the palladium-catalyzed Sonogashira coupling of terminal acetylenes with the tert-butylimine of o-iodobenzaldehyde. organic-chemistry.orgorganic-chemistry.org This initial coupling is followed by a copper-catalyzed cyclization of the intermediate iminoalkyne, which produces the isoquinoline ring in excellent yields and with short reaction times. organic-chemistry.orgorganic-chemistry.org This sequential one-pot approach is highly efficient for creating a variety of substituted isoquinolines. organic-chemistry.org
Rhodium(III)-catalyzed C-H activation has also emerged as a powerful tool. researchgate.net This strategy allows for the coupling of aryl ketone oximes with internal alkynes to rapidly assemble multisubstituted isoquinolines. organic-chemistry.org Similarly, ruthenium(II)-catalyzed C-H functionalization can be used to construct isoquinolines from primary benzylamines and sulfoxonium ylides without the need for an external oxidant. organic-chemistry.org These methods represent modern, efficient alternatives to classical syntheses, often proceeding with high atom economy by leveraging the direct functionalization of C-H bonds. mdpi.comresearchgate.net
Table 1: Overview of Metal-Catalyzed Coupling Reactions for Isoquinoline Synthesis
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Palladium & Copper | o-Iodobenzaldehyde imine, Terminal acetylene | Substituted Isoquinolines | organic-chemistry.org, organic-chemistry.org |
| Rhodium(III) | Aryl ketone oxime, Internal alkyne | Multisubstituted Isoquinolines | organic-chemistry.org |
| Ruthenium(II) | Primary benzylamine, Sulfoxonium ylide | Substituted Isoquinolines | organic-chemistry.org |
Intramolecular Cyclization Pathways
Intramolecular cyclization is a direct and effective method for forming the isoquinoline ring from a suitably functionalized precursor. A highly efficient protocol utilizes a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.orgnih.govsemanticscholar.org This reaction can be performed in water, an environmentally friendly solvent, without the need for additional organic solvents or ligands. rsc.orgsemanticscholar.org By choosing whether to protect a hydroxyl group on the oxime, the reaction can be directed to selectively cleave either the N–O or O–H bond, leading to the synthesis of either isoquinolines or isoquinoline N-oxides, respectively, in moderate to high yields. nih.govsemanticscholar.org
Anionic intramolecular cyclization represents another pathway. For example, the synthesis of benzofuro[3,2-c]isoquinoline derivatives has been achieved through a cascade anionic annulation catalyzed by potassium hydroxide (B78521) (KOH). thieme-connect.com This transition-metal-free method demonstrates good tolerance for various substituents. thieme-connect.com These intramolecular strategies are fundamental to many synthetic routes, providing the crucial ring-closing step to form the heterocyclic core. acs.org
Photoredox Catalyzed Cyclization Approaches
Visible-light photoredox catalysis has become a key technology in modern organic synthesis, enabling the formation of radical intermediates under mild conditions to construct complex molecules like isoquinolines. rsc.org
Iminyl Radical Intermediates
The generation of iminyl radicals followed by their cyclization is a potent strategy for synthesizing nitrogen-containing heterocycles, including isoquinolines and phenanthridines. rsc.orgthieme-connect.com These radicals are often generated from stable precursors such as oxime esters or acyl oximes using a photoredox catalyst, like fac-[Ir(ppy)₃], under visible light irradiation. researchgate.netmdpi.com
In a typical mechanism, the photocatalyst absorbs light and enters an excited state, becoming a potent single-electron transfer agent. It can then reduce the oxime ester, leading to the fragmentation of a weak N-O bond and the formation of an iminyl radical. researchgate.netresearchgate.net This highly reactive iminyl radical can then undergo an intramolecular cyclization onto an adjacent aromatic ring (a homolytic aromatic substitution) to form the new heterocyclic ring. researchgate.netacs.org Subsequent oxidation and deprotonation steps lead to the final aromatic isoquinoline product. acs.org This approach has been successfully applied to the synthesis of various aza-arenes from readily available aldehydes and O-acyl hydroxylamines. researchgate.net
A related strategy involves a controlled radical cyclization cascade starting from o-alkynylated benzamides. nih.gov Metal-free photoredox catalysis generates an amidyl N-centered radical, which adds to the alkyne C-C triple bond, initiating a cyclization cascade that can produce substituted isoquinoline-1,3,4(2H)-triones. nih.gov These photoredox methods are valued for their mild reaction conditions (often at room temperature) and their ability to use visible light as a sustainable energy source. rsc.org
Table 2: Precursors for Photoredox-Generated Iminyl Radicals in Heterocycle Synthesis | Precursor | Catalyst System | Intermediate | Product | Reference | | :--- | :--- | :--- | :--- | | Acyl Oximes | Visible Light, fac-[Ir(ppy)₃] | Iminyl Radical | Pyridines, Quinolines, Phenanthridines | researchgate.net | | o-Alkynylated Benzamides | Visible Light (Metal-Free) | Amidyl Radical | Isoquinoline-1,3,4(2H)-triones | nih.gov | | Isocyanides | Visible Light, fac-[Ir(ppy)₃] | Iminyl Radical | Phenanthridines, Isoquinolines | rsc.org | | Oxime Esters | Visible Light | Iminyl Radical | Cyano-containing heterocycles | researchgate.net |
Visible-Light Promoted Transformations
Visible-light photoredox catalysis has emerged as a powerful and environmentally benign method for the synthesis of nitrogen-containing heterocycles, including quinolines and isoquinolines. acs.org This approach enables reactions to proceed under mild conditions, often at room temperature, utilizing visible light as a renewable energy source. researchgate.netacs.org A common strategy involves the generation of nitrogen-centered radicals from suitable precursors, which then undergo cyclization to form the desired aza-arene core. acs.orgnih.gov
In a notable one-pot procedure for synthesizing phenanthridines and quinolines, an O-acyl oxime is generated in situ and then subjected to visible-light photoredox catalysis. researchgate.netacs.org This transformation is typically facilitated by a photocatalyst, such as fac-[Ir(ppy)3], and irradiated with blue LEDs. nih.govrsc.org The underlying mechanism involves the single-electron reduction of the O-acyl oxime to produce an iminyl radical intermediate. researchgate.netnih.gov This radical subsequently undergoes an intramolecular homolytic aromatic substitution (HAS) to yield the final heterocyclic product. acs.org This method has been successfully applied to the gram-scale synthesis of alkaloids, demonstrating its utility and scalability. acs.org
The reaction conditions are generally mild, and the process demonstrates a broad substrate scope. acs.org For instance, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones has been achieved via a visible-light-promoted tandem radical cyclization and sulfonylation reaction, catalyzed by fac-Ir(ppy)3 at room temperature. rsc.org
Synthesis via O-Acyl Oximes
O-acyl oximes are versatile intermediates in modern organic synthesis, serving as key precursors for the generation of iminyl radicals. researchgate.netmdpi.com These radicals are pivotal in the construction of various nitrogen-containing heterocycles. mdpi.com Specifically, O-acyl oximes derived from aromatic aldehydes and O-acyl hydroxylamines are frequently employed in photoredox-catalyzed cyclization reactions. researchgate.netnih.gov
A particularly effective reagent in this context is O-(4-cyanobenzoyl)hydroxylamine. researchgate.netacs.orgmdpi.com It is used as a nitrogen source to react with aldehydes, forming O-acyl oxime intermediates in situ. researchgate.netacs.org This one-pot approach is advantageous as it circumvents the need to synthesize and isolate the O-acyl oxime precursors, which can be unstable. mdpi.com The reaction is typically catalyzed by a Brønsted acid, such as 4-chlorobenzenesulfonic acid (CBSA), to promote the initial oxime formation. mdpi.com
Upon formation, the O-acyl oxime is converted into an iminyl radical through a single-electron transfer (SET) process under visible light irradiation with a suitable photocatalyst. acs.org The presence of the electron-withdrawing cyanobenzoyl group on the oxime ester facilitates this reduction step. mdpi.com The resulting iminyl radical then undergoes intramolecular cyclization to afford quinoline, phenanthridine, and other related aza-arene structures in satisfactory yields. researchgate.netacs.org
| Component | Function | Example |
| Aldehyde Precursor | Provides the carbon backbone and aromatic ring for cyclization. | Biphenyl aldehydes, Cinnamaldehyde derivatives mdpi.com |
| Nitrogen Source | Forms the O-acyl oxime intermediate. | O-(4-Cyanobenzoyl)hydroxylamine researchgate.netacs.org |
| Photocatalyst | Absorbs visible light to initiate the SET process. | fac-[Ir(ppy)3] acs.org |
| Acid Additive | Catalyzes the in situ formation of the oxime ester. | 4-Chlorobenzenesulfonic acid (CBSA) mdpi.com |
| Light Source | Provides the energy for the photocatalytic cycle. | Blue or White LEDs mdpi.com |
Multi-Component Reactions (MCRs) for Isoquinoline Scaffolds
Multi-component reactions (MCRs) offer significant advantages in synthetic efficiency and operational simplicity, allowing for the construction of complex molecular scaffolds from three or more starting materials in a single pot. beilstein-journals.org This strategy is well-suited for generating libraries of substituted isoquinolines and related fused heterocyclic systems. sioc-journal.cn
Several MCRs have been developed for the synthesis of the isoquinoline core and its derivatives. One such method is a copper(I) iodide-mediated, one-pot, three-component synthesis of 3-substituted isoquinolines under microwave irradiation. sioc-journal.cn This reaction utilizes 2-bromobenzaldehydes, terminal alkynes, and tert-butyl amine as the nitrogen source to efficiently produce the isoquinoline products. sioc-journal.cn
Another powerful MCR involves the 1,3-dipolar cycloaddition reaction of isoquinolinium ylides. nih.gov These ylides, generated in situ from isoquinoline and a 2-bromoacetophenone, act as 1,3-dipoles that react with dipolarophiles like non-symmetrical acetylenes. nih.gov This approach leads to the formation of pyrrolo[2,1-a]isoquinoline derivatives, which are of significant interest in medicinal chemistry. nih.govnih.gov A similar three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne has been used to synthesize N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org
| Reaction Type | Key Components | Resulting Scaffold | Catalyst/Conditions |
| Copper-Catalyzed MCR | 2-Bromobenzaldehyde, Terminal Alkyne, tert-Butyl amine | 3-Substituted Isoquinoline sioc-journal.cn | CuI / Microwave Irradiation sioc-journal.cn |
| 1,3-Dipolar Cycloaddition | Isoquinoline, 2-Bromoacetophenone, Acetylenic Dipolarophile | Pyrrolo[2,1-a]isoquinoline nih.gov | 1,2-Epoxypropane (solvent) nih.gov |
| Isatin-Based MCR | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | 5,6-Dihydropyrrolo[2,1-a]isoquinoline acs.org | Benzoic Acid acs.org |
Derivatization and Structural Modifications of 4-(3-Cyanobenzoyl)isoquinoline
The derivatization of the isoquinoline core is crucial for developing new therapeutic agents. google.com Structural modifications, particularly at the 4-position, can be achieved through various synthetic routes. google.com
Research into the development of new anticancer agents has led to the synthesis of novel pyrrolo[2,1-a]isoquinoline derivatives bearing cyano and 4-substituted benzoyl groups. nih.gov The choice of these substituents was based on their known importance for the anticancer activity of various bioactive molecules. nih.gov In one study, a series of new cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline derivatives were synthesized via a [3+2] cycloaddition reaction. nih.gov The process involves the in situ generation of (iso)quinolinium ylides which then react with fumaronitrile. nih.gov
Notably, the reaction involving an isoquinolinium salt substituted with a 4-cyanobenzoyl moiety led to the formation of a complex aromatized product, identified as 2-cyano-1-(4-cyanobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxamide, after hydrolysis of a cyano group. nih.gov This highlights a pathway to incorporate a cyanobenzoyl group onto a fused isoquinoline system.
Several of the synthesized compounds were evaluated for their anticancer activity against a panel of 60 human cancer cell lines. nih.gov The most potent compound, 9a (3-cyano-1-(4-fluorobenzoyl)pyrrolo[1,2-a]quinoline-2-carbonitrile), which is structurally related to the cyanobenzoyl theme, demonstrated a broad spectrum of antiproliferative activity. nih.gov
Anticancer Activity of Selected Pyrrolo(iso)quinoline Derivatives nih.gov
| Compound | Structure Type | Activity Spectrum |
|---|---|---|
| 9a | Pyrrolo[1,2-a]quinoline | Broad activity against leukemia, melanoma, and cancers of the lung, colon, CNS, ovary, kidney, breast, and prostate. nih.gov |
| 10c | Pyrrolo[1,2-a]quinoline | Aromatized product with a 4-cyanobenzoyl group. nih.gov |
These findings underscore the potential of modifying the isoquinoline scaffold with moieties like the cyanobenzoyl group to generate compounds with significant biological properties. nih.gov General methods for the derivatization of the isoquinoline at the 4-position via metalated intermediates also provide a versatile route for creating diverse analogues. google.com
Elucidation of Reaction Mechanisms in 4 3 Cyanobenzoyl Isoquinoline Chemistry
Mechanistic Pathways of Isoquinoline (B145761) Ring Formation
The formation of the isoquinoline ring system is a well-established area of organic synthesis, with several named reactions providing versatile routes to this scaffold. These methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, proceed through distinct mechanistic pathways involving specific intermediates, catalysts, and stereochemical considerations.
The construction of the isoquinoline core involves a series of reactive intermediates whose formation and stability are crucial to the success of the cyclization.
Bischler-Napieralski Reaction: This reaction proceeds via the intramolecular cyclization of a β-arylethylamide. Mechanistic studies suggest two primary pathways depending on the reaction conditions. nih.govnumberanalytics.com One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate before cyclization. nih.gov A second, more commonly depicted mechanism, involves the formation of a highly electrophilic nitrilium ion intermediate (or an N-acyliminium ion) through the action of a dehydrating agent on the amide. numberanalytics.comrsc.org This nitrilium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456). numberanalytics.comrsc.org The existence of nitrilium salt intermediates has been supported by their isolation as stable salts and by the observation of side products derived from a retro-Ritter reaction. rsc.org In some cases, particularly with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) as the activating agent, O-trifluoromethanesulfonyloxyiminium trifluoromethanesulfonate (B1224126) and subsequent 1-pyridyliminium bistrifluoromethanesulfonate (when a pyridine (B92270) base is used) have been identified as key intermediates through in situ spectroscopic methods. libretexts.orgsavemyexams.com
Pictet-Spengler Reaction: This synthesis involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. The initial step is the formation of a Schiff base, which is then protonated to generate an iminium ion intermediate. researchgate.netorganic-chemistry.org This electrophilic iminium ion is then attacked by the nucleophilic aryl ring (such as an indole (B1671886) or an activated phenyl ring) to form a spirocyclic intermediate (a spiroindolenine in the case of tryptophan derivatives). researchgate.netpressbooks.pub This spirocycle then undergoes a rearrangement, involving the migration of a group, to yield the tetrahydroisoquinoline product. researchgate.net The stability and reactivity of the spiroindolenine intermediate are key to understanding the reaction's outcome and potential racemization. pressbooks.publibretexts.org
Pomeranz-Fritsch Reaction: This method utilizes the acid-catalyzed cyclization of a benzalaminoacetal. The key intermediate is the benzalaminoacetal itself, which is a type of Schiff base. tandfonline.comoup.com Under acidic conditions, protonation and elimination of an alcohol molecule generate a cationic species that undergoes intramolecular electrophilic attack on the aromatic ring to form a bicyclic system, which then aromatizes to the isoquinoline. tandfonline.comoup.com
Table 1: Key Intermediates in Isoquinoline Ring Formation
| Reaction Name | Starting Materials | Key Intermediate(s) |
|---|---|---|
| Bischler-Napieralski | β-Arylethylamide | Nitrilium ion, Dichlorophosphoryl imine-ester, N-Acyliminium ion nih.govnumberanalytics.comrsc.org |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Iminium ion, Spirocyclic intermediate (e.g., Spiroindolenine) researchgate.netorganic-chemistry.orgpressbooks.pub |
| Pomeranz-Fritsch | Benzalaminoacetal | Benzalaminoacetal (Schiff base), Cationic cyclization precursor tandfonline.comoup.com |
The choice of catalysts and reagents is paramount in directing the course of isoquinoline synthesis, influencing reaction rates, yields, and even the operative mechanism.
Bischler-Napieralski Reaction: This reaction requires strong dehydrating agents, which act as catalysts to activate the amide carbonyl for cyclization. Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nih.govnumberanalytics.comnih.gov POCl₃ is widely used and is believed to form an imidoyl phosphate, which is a good leaving group, facilitating the formation of the key nitrilium intermediate. rsc.org For less reactive substrates (i.e., those lacking electron-donating groups on the benzene (B151609) ring), a combination of P₂O₅ in refluxing POCl₃ is often more effective. nih.gov More modern, milder conditions have been developed using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine. rsc.orglibretexts.org
Pictet-Spengler Reaction: Traditionally, this reaction is catalyzed by protic acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with heating. researchgate.net The acid serves to catalyze both the formation of the initial iminium ion and the subsequent cyclization. organic-chemistry.org However, for substrates with highly nucleophilic aromatic rings like indoles, the reaction can proceed under mild, even physiological, conditions, sometimes without the need for an acid catalyst. researchgate.net Lewis acids and Brønsted–Lowry acids have also been employed to catalyze asymmetric versions of the reaction. researchgate.net
Pomeranz-Fritsch Reaction: Strong acids are essential for the cyclization step. Concentrated sulfuric acid is the classic catalyst, but other protic acids like HCl and PPA are also used. tandfonline.com Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have also been shown to be effective. oup.com The Bobbitt modification of this reaction uses a reduced acid concentration which can help to minimize the formation of side products. beilstein-journals.org
When the synthesis of an isoquinoline derivative creates a new chiral center, controlling the stereochemical outcome is a critical challenge.
Bischler-Napieralski Reaction: The initial product is a 3,4-dihydroisoquinoline. If a chiral center exists in the starting β-arylethylamide, its stereochemistry can be retained in the product, although racemization can occur under the harsh acidic and high-temperature conditions often employed. Subsequent reduction of the imine bond can create a new stereocenter, and the diastereoselectivity of this step can be controlled by the choice of reducing agent and reaction conditions.
Pictet-Spengler Reaction: This reaction is particularly significant in stereoselective synthesis. When an aldehyde other than formaldehyde (B43269) is used, a new chiral center is created at the C-1 position. researchgate.net The reaction of enantiopure tryptophan esters, for example, can lead to either cis or trans diastereomers with respect to the existing stereocenter at C-3. beilstein-journals.org The stereochemical outcome is often kinetically controlled, with the cis product frequently predominating. beilstein-journals.org The mechanism of racemization has been studied, and asymmetric catalysis using chiral Brønsted acids has been developed to achieve high enantioselectivity. researchgate.netbeilstein-journals.org The stereochemistry of the final product can be strongly influenced by the electronic properties of migrating groups and the acidity of the catalyst. pressbooks.pub
Mechanisms of Substituent Introduction and Transformation
The synthesis of the specific target, 4-(3-Cyanobenzoyl)isoquinoline, requires not only the formation of the heterocyclic core but also the regioselective introduction of the cyanobenzoyl group and consideration of the reactivity of the nitrile moiety.
Introducing an acyl group at the C-4 position of an isoquinoline ring is not straightforward via classical methods like Friedel-Crafts acylation. The basic nitrogen atom in the isoquinoline ring complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the reaction. quora.com Therefore, alternative, more modern synthetic strategies are required.
One plausible approach involves the condensation of a lithiated o-tolualdehyde imine with a nitrile. A versatile synthesis of substituted isoquinolines has been developed where lithiated o-tolualdehyde tert-butylimines condense with nitriles to form eneamido anion intermediates. vulcanchem.com These intermediates can be trapped in situ with various electrophiles. A mechanistic pathway shows that subsequent addition of an alkyl halide leads to 4-alkyl substituted isoquinolines. vulcanchem.com By analogy, trapping this eneamido anion intermediate with an acylating agent such as 3-cyanobenzoyl chloride would provide a direct route to the 4-acylisoquinoline core.
Another strategy involves the palladium-catalyzed α-arylation of ketones. This methodology allows for the convergent combination of readily available precursors in a regioselective manner. pnas.org A ketone could be coupled with an appropriate aryl bromide acetal (B89532), followed by an ammonium (B1175870) chloride-mediated cyclization to form the polysubstituted isoquinoline. pnas.org This powerful route is not limited to electron-rich systems and provides access to a wide variety of substitution patterns. pnas.org
Bromination of isoquinoline can yield a 4-bromoisoquinoline, which could then potentially undergo a metal-catalyzed cross-coupling reaction with a suitable organometallic reagent derived from 3-cyanobenzophenone to install the desired substituent. arsdcollege.ac.in
The nitrile group (–C≡N) on the benzoyl moiety is a versatile functional group that can undergo a variety of chemical transformations.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. numberanalytics.comlibretexts.org
Acid-catalyzed hydrolysis: This mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed, which is then further hydrolyzed under the acidic conditions to yield a carboxylic acid and an ammonium salt. numberanalytics.compressbooks.pub
Base-catalyzed hydrolysis: In this pathway, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Protonation by water yields an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed by the base to give a carboxylate salt and ammonia. numberanalytics.comlibretexts.org Acidification in a separate workup step is required to obtain the free carboxylic acid. savemyexams.com
Reduction: The nitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent used.
Reduction to Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Ni, Pd, or Pt catalyst) can reduce the nitrile to a primary amine (R-CH₂NH₂). libretexts.orgucalgary.cawikipedia.orglibretexts.org The LiAlH₄ reduction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org
Reduction to Aldehyde: Milder reducing agents, most notably diisobutylaluminium hydride (DIBAL-H), can achieve the partial reduction of a nitrile to an aldehyde. libretexts.orgwikipedia.org The mechanism involves the formation of a Lewis acid-base adduct between the nitrile and DIBAL-H, followed by a single hydride transfer to form an imine-aluminum complex. Subsequent aqueous workup hydrolyzes the imine intermediate to the aldehyde. libretexts.orgwikipedia.org
Cycloaddition Reactions: Aryl nitriles can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides or nitrile imines. oup.comnih.govbeilstein-journals.org For example, the reaction of an aryl nitrile with a nitrile imine, often generated in situ from a tetrazole precursor, can lead to the formation of 1,2,4-triazole (B32235) heterocycles. oup.com The regioselectivity of these reactions is a key consideration and can often be predicted by computational studies. oup.comnih.gov
Table 2: Common Transformations of the Aryl Nitrile Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) numberanalytics.comlibretexts.org |
| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) numberanalytics.comlibretexts.org |
| Reduction (Strong) | 1. LiAlH₄, ether; 2. H₂O or H₂, Ni/Pd/Pt | Primary Amine (-CH₂NH₂) ucalgary.calibretexts.org |
| Reduction (Mild) | 1. DIBAL-H, toluene; 2. H₂O | Aldehyde (-CHO) libretexts.orgwikipedia.org |
| [3+2] Cycloaddition | Nitrile Imine (R-C≡N⁺-N⁻-R') | 1,2,4-Triazole ring oup.com |
Intramolecular Rearrangements and Dehydrogenation
The synthesis of the this compound core often involves precursor molecules that undergo significant intramolecular rearrangements and a final dehydrogenation step to yield the stable aromatic isoquinoline ring system. While specific studies on the intramolecular rearrangements leading directly to this compound are not extensively documented, the general principles can be understood from related isoquinoline syntheses.
One common strategy involves the cyclization of substituted precursors, such as 2-alkynyl-benzaldimines, which can undergo metal-catalyzed cyclization. For instance, palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines is a known method to produce 4-aroylisoquinolines researchgate.net. In such reactions, the final step is often a dehydrogenation of a dihydroisoquinoline intermediate to furnish the fully aromatic isoquinoline.
The dehydrogenation of tetrahydroisoquinoline (THIQ) or dihydroisoquinoline (DHIQ) intermediates is a critical step in many synthetic routes. This process can be achieved using various oxidizing agents or catalytic systems. For example, the selective semi-oxidation of N-substituted THIQs can lead to the corresponding DHIQs, which are then further oxidized to the isoquinoline product researchgate.net. The mechanism of dehydrogenation can vary depending on the reagents used. It can proceed through a stepwise loss of hydrogen atoms, often facilitated by a catalyst that can accept hydrides or promote single-electron transfer processes researchgate.netbeilstein-journals.org. The presence of substituents on the isoquinoline ring can influence the ease and outcome of the dehydrogenation reaction rsc.org. For instance, the electronic nature of substituents at position 1 can affect the regioselectivity of dehydrogenation in certain systems rsc.org.
In some cases, intramolecular rearrangements can be more complex. For example, the pyrolysis of isoquinoline has been studied and involves intramolecular hydrogen migration, leading to various decomposition products researchgate.net. While not a synthetic route, this demonstrates the types of rearrangements the isoquinoline skeleton can undergo under energetic conditions.
The following table summarizes common dehydrogenation methods applicable to the final aromatization step in the synthesis of substituted isoquinolines.
Table 1: Common Dehydrogenation Methods in Isoquinoline Synthesis
| Method | Reagent/Catalyst | Conditions | Comments | Reference |
|---|---|---|---|---|
| Catalytic Dehydrogenation | Pd/C, Ru complexes | High temperature, inert atmosphere | Common in industrial processes. | researchgate.net |
| Aerobic Oxidation | O₂, various catalysts (e.g., TiO₂, Co(salophen)) | Visible light or heat | Considered a "green" and environmentally friendly method. | researchgate.netorganic-chemistry.org |
Computational Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic compounds like this compound. These studies provide detailed insights into reaction pathways, intermediate structures, and transition states that are often difficult to characterize experimentally.
Density Functional Theory (DFT) Calculations
DFT calculations are widely used to investigate the mechanisms of reactions that form isoquinoline and related nitrogen-containing heterocycles. researchgate.netresearchgate.netresearchgate.netnih.gov For instance, DFT has been employed to study the pyrolysis mechanisms of quinoline (B57606) and isoquinoline, revealing the energetics of various reaction paths and the role of tautomeric intermediates. researchgate.net In the context of synthesis, DFT calculations have been used to clarify the mechanism of palladium-catalyzed asymmetric Larock isoquinoline synthesis, detailing the oxidative addition, anion dissociation, and other elementary steps. acs.org
These computational models can predict the relative Gibbs free energy profiles of reaction pathways, helping to determine the most likely mechanism. For example, in the tandem annulation of ynediones and isoquinoline N-oxides, DFT calculations showed that a [3+2] cycloaddition is the rate-limiting step, followed by ring-opening and a series of tautomerizations. clockss.org The solvent effects on the reaction energetics can also be modeled, providing a more realistic picture of the reaction in solution. clockss.org
Furthermore, DFT is used to understand the structure-activity relationship of catalysts used in isoquinoline synthesis. For example, in the hydrodenitrogenation of quinoline catalyzed by Ni-promoted MoS₂, DFT calculations have shown how the morphology of the catalyst's active sites influences the reaction pathway and product distribution. nih.gov
Transition State Analysis
A crucial aspect of computational mechanistic studies is the identification and characterization of transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and thus the rate of the reaction.
DFT calculations are used to locate and optimize the geometry of transition states for key steps in a reaction mechanism. For example, in the palladium-catalyzed synthesis of axially chiral 3,4-disubstituted isoquinolines, DFT calculations were used to identify the transition state for the oxidative addition of a triflate to the palladium center, which was found to have an energy barrier of 19.7 kcal/mol. acs.org The analysis of the transition state structure, including key bond lengths and angles, provides a detailed picture of how bonds are formed and broken during the reaction. researchgate.netclockss.org
The calculated energies of transition states allow for the comparison of different possible reaction pathways. The pathway with the lowest energy transition state is generally the most favorable. For instance, in the study of the reaction between pyridinyl radicals and vinylacetylene to form quinoline and isoquinoline, computational analysis of the potential energy surface and transition states helped to explain the observed product ratios. osti.gov Similarly, in a phosphite-mediated photochemical rearrangement of isoquinolines, DFT and TDDFT calculations were used to probe the excited state potential energy surfaces and understand the bond dissociation processes. rsc.org
The following table presents a conceptual overview of how transition state analysis is applied in the study of isoquinoline synthesis.
Table 2: Application of Transition State Analysis in Isoquinoline Synthesis
| Reaction Step | Information Gained from Transition State Analysis | Significance |
|---|---|---|
| C-C or C-N Bond Formation | Geometry of approaching reactants, degree of bond formation/breaking. | Elucidates the concerted or stepwise nature of the cyclization. |
| Oxidative Addition/Reductive Elimination | Identification of the atoms involved in the metal center's coordination sphere. | Key to understanding the catalytic cycle in metal-catalyzed reactions. |
| Hydrogen Migration | Location of the hydrogen atom being transferred between donor and acceptor atoms. | Explains rearrangements and tautomerization processes. |
Advanced Analytical and Computational Studies on 4 3 Cyanobenzoyl Isoquinoline
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H-NMR and ¹³C-NMR spectra, the precise arrangement of hydrogen and carbon atoms within the 4-(3-Cyanobenzoyl)isoquinoline molecule can be established.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the isoquinoline (B145761) and benzoyl rings will exhibit distinct chemical shifts and coupling patterns (singlets, doublets, triplets, or multiplets) depending on their electronic environment and proximity to neighboring protons.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would display distinct signals for the carbonyl carbon of the benzoyl group (typically in the range of 190-200 ppm), the nitrile carbon (around 115-125 ppm), and the various sp²-hybridized carbons of the aromatic rings.
A hypothetical data table for the NMR characterization is presented below. Please note that these are expected values and require experimental verification.
| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
| Isoquinoline H-1 | 9.2 (s) | 152.0 |
| Isoquinoline H-3 | 8.5 (s) | 143.0 |
| Aromatic Protons | 7.5 - 8.2 (m) | 120.0 - 138.0 |
| Carbonyl Carbon | - | 195.0 |
| Nitrile Carbon | - | 118.0 |
Interactive Data Table
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the carbonyl (C=O) stretching vibration of the ketone and the nitrile (C≡N) stretching vibration.
Key expected IR absorption bands are summarized in the following table:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretching | 1680 - 1700 |
| C≡N (Nitrile) | Stretching | 2220 - 2240 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
Interactive Data Table
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the isoquinoline ring and the benzoyl group, leading to characteristic fragment ions.
A predicted mass spectrometry fragmentation is detailed below:
| m/z Value | Proposed Fragment |
| [M]⁺ | Molecular ion of this compound |
| [M - CO]⁺ | Loss of a carbonyl group |
| [C₉H₆N]⁺ | Isoquinoline fragment |
| [C₇H₄(CN)]⁺ | 3-Cyanobenzoyl fragment |
Interactive Data Table
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure. The analysis would yield detailed crystallographic data, including the crystal system, space group, and unit cell dimensions.
Hypothetical crystallographic data is presented in the table below:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| V (ų) | 1358.9 |
| Z | 4 |
Interactive Data Table
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can gain insights into the nature and strength of interactions like hydrogen bonds and π-π stacking. For this compound, this analysis would reveal how the molecules pack together in the solid state, highlighting the important intermolecular contacts that stabilize the crystal structure. The analysis would likely show significant C-H···N and C-H···O interactions, as well as π-π stacking between the aromatic rings.
Energy Framework Calculations
Energy framework analysis is a computational method used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This technique helps in understanding the stability of the crystal packing and the nature of the non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The analysis calculates the interaction energies between a central molecule and its neighbors, typically partitioning them into electrostatic, dispersion, and repulsion components.
For this compound, this analysis would reveal how the molecules arrange themselves in a solid state and which interactions dominate the crystal packing. The results are often visualized as frameworks or topologies, where the thickness of the cylinders connecting molecular pairs is proportional to the strength of the interaction energy. This provides a clear picture of the crystal's supramolecular architecture and mechanical properties. Studies on related quinoline (B57606) derivatives have shown that dispersion forces and various stacking interactions are often the dominant contributors to the stability of the crystal structure nih.govresearchgate.net.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are indispensable tools for predicting and analyzing the chemical behavior, properties, and interactions of molecules like this compound at an atomic level. These methods are used to investigate aspects of a molecule that may be difficult or costly to study through experimental means alone.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex nih.govresearchgate.netnih.govphyschemres.org. This method is crucial in drug discovery for predicting the binding mode and affinity of a drug candidate to its protein target. The process involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding site and then scoring them based on energy functions.
This subsection of a docking study focuses on identifying the specific non-covalent interactions between the ligand, this compound, and the amino acid residues of a target protein. These interactions are fundamental to molecular recognition and binding nih.gov. Key interactions typically identified include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
π-π Stacking: Interactions between aromatic rings.
Cation-π Interactions: Between a cation and the face of an aromatic ring.
van der Waals Forces: General attractive or repulsive forces between atoms.
For this compound, the isoquinoline and benzonitrile (B105546) rings could participate in π-π stacking and hydrophobic interactions, while the nitrogen and oxygen atoms could act as hydrogen bond acceptors. Identifying these interactions is key to understanding the mechanism of action and for guiding the design of more potent derivatives plos.orgnih.gov.
A primary goal of molecular docking is to predict the binding affinity, often expressed as the binding free energy (ΔG) or an inhibitory constant (Ki), which quantifies the strength of the ligand-protein interaction nih.gov. Lower binding energy values indicate a more stable complex and stronger binding. Scoring functions within docking software estimate this affinity by considering factors like intermolecular interactions, desolvation effects, and conformational entropy ekb.egresearchgate.net. While these predictions provide valuable estimates, they are often refined using more computationally intensive methods like molecular dynamics simulations.
Table 1: Hypothetical Docking Scores for Isoquinoline Derivatives Against a Target Protein (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Isoquinoline Derivative A | Kinase 1 | -8.5 | LYS78, GLU91, LEU132 |
| Isoquinoline Derivative B | Protease 2 | -9.2 | ASP25, GLY27, ILE50 |
| This compound | (Target) | (N/A) | (N/A) |
Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy chemrxiv.orgnih.govmdpi.com. Methods like Density Functional Theory (DFT) are commonly employed to determine molecular geometries, reaction energies, and spectroscopic properties scispace.com.
Geometry optimization is a fundamental quantum chemical calculation that aims to find the minimum energy structure of a molecule chemrxiv.orgscispace.com. This process determines the most stable three-dimensional arrangement of the atoms by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles. This stable conformation is the essential starting point for all other computational studies, including molecular docking and the calculation of various molecular properties. For this compound, this calculation would reveal the relative orientation of the isoquinoline and cyanobenzoyl rings.
Quantum Chemical Calculations
Electronic Structure Analysis
The electronic structure of an organic molecule like this compound provides deep insights into its reactivity, stability, and spectroscopic properties. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for such investigations.
DFT calculations can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity.
A hypothetical table of calculated electronic properties for this compound, based on DFT calculations, is presented below.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
Chromatographic Purity and Separation Techniques
Chromatographic techniques are fundamental for the purification and assessment of the purity of synthesized organic compounds like this compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. In TLC, a sample is spotted on a plate coated with a stationary phase, typically silica (B1680970) gel or alumina. The plate is then placed in a developing chamber with a suitable mobile phase (eluent).
The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For this compound, a moderately polar compound, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would likely be used as the mobile phase.
Table 2: Hypothetical TLC Data for this compound
| Mobile Phase (v/v) | Rf Value |
|---|---|
| Hexane:Ethyl Acetate (7:3) | 0.45 |
Column Chromatography
Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. A glass column is packed with a stationary phase (e.g., silica gel), and the sample mixture is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column.
The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. For the purification of this compound, a gradient elution method might be employed, starting with a less polar solvent system and gradually increasing the polarity to elute the desired compound. The fractions collected from the column would be analyzed by TLC to identify those containing the pure product.
Table 3: Hypothetical Column Chromatography Conditions for Purifying this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) |
| Eluent System | Gradient of Hexane and Ethyl Acetate |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. It offers high resolution and sensitivity. In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure.
For a compound like this compound, a reversed-phase HPLC method would be suitable. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. The compound is detected as it elutes from the column, and its retention time is a characteristic identifier.
Table 4: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Future Research Directions and Potential Applications
Development of Novel Analogues with Enhanced Bioactivity
The core structure of 4-(3-Cyanobenzoyl)isoquinoline offers numerous opportunities for chemical modification to enhance its biological activity and selectivity. The development of novel analogues is a key strategy in drug discovery, aiming to optimize the pharmacological profile of a lead compound.
Future research will likely focus on several key areas of modification:
Substitution on the Benzoyl Ring: The cyano group's position could be moved from the meta (3-position) to the ortho or para positions to explore how this impacts receptor binding or enzyme inhibition. Additionally, introducing other electron-withdrawing or electron-donating groups (e.g., nitro, methoxy, or halogen groups) could fine-tune the electronic properties of the molecule and its interactions with biological targets.
Modification of the Isoquinoline (B145761) Core: The isoquinoline ring itself can be substituted at various positions to improve properties like solubility, metabolic stability, and bioactivity. Research on other C4-substituted isoquinolines has shown that even small changes can lead to significant differences in cytotoxicity against cancer cell lines. nih.gov
Bioisosteric Replacement: The cyano or carbonyl functionalities could be replaced with other groups (bioisosteres) that retain similar steric and electronic properties but may improve the compound's pharmacokinetic profile. For instance, the nitrile group could be replaced with a tetrazole or other similar heterocyclic ring.
Studies on related complex isoquinoline derivatives have demonstrated that the presence of both cyano and benzoyl groups can be crucial for potent anticancer activity, suggesting that this combination is a valuable pharmacophore for further development. nih.gov
Table 1: Examples of Bioactive Isoquinoline Analogues and Their Potential
| Isoquinoline Analogue Class | Observed Bioactivity | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Pyrrolo[2,1-a]isoquinolines with cyano- and benzoyl- groups | Antiproliferative activity against 60 human cancer cell lines | Oncology | nih.gov |
| C4-substituted α,β-unsaturated amides | Cytotoxicity in non-small-cell lung carcinoma (NSCLC) cell lines | Oncology | nih.gov |
| Isoquinoline-tethered quinazolines | Selective HER2 kinase inhibition over EGFR | Oncology (HER2-positive cancers) | rsc.org |
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | Inhibition of Monoamine Oxidase (MAO-A & MAO-B) and Butyrylcholinesterase (BChE) | Neurodegenerative Disorders, Depression | mdpi.com |
Exploration of New Therapeutic Targets
The isoquinoline framework is a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets. nih.gov While the specific targets of this compound are not yet defined, the broad activities of related compounds suggest numerous avenues for investigation.
Future research should involve screening this compound and its newly developed analogues against various classes of therapeutic targets:
Oncology: Many isoquinoline alkaloids exhibit potent antitumor activity. nih.govnih.gov Potential targets include topoisomerases, tubulin, and protein kinases like HER2. nih.govrsc.org The antiproliferative activity of cyano- and benzoyl-substituted pyrrolo-isoquinolines suggests that tubulin interaction could be a key mechanism to investigate. nih.gov
Neurodegenerative Diseases: Derivatives of 3,4-dihydroisoquinoline (B110456) have been shown to inhibit enzymes like monoamine oxidase (MAO) and cholinesterases (AChE, BChE), which are important targets in the treatment of depression and Alzheimer's disease. mdpi.com
Infectious Diseases: The isoquinoline scaffold is present in compounds with documented antibacterial, antifungal, antiviral, and antiparasitic properties. nih.govmdpi.com Screening against a panel of multidrug-resistant bacteria and viruses could reveal novel antimicrobial applications.
Inflammatory Disorders: Anti-inflammatory and antioxidant properties are also associated with this class of compounds. nih.govnih.gov Investigation into their effects on inflammatory pathways and enzymes like cyclooxygenases could open up applications in treating chronic inflammatory diseases.
Table 2: Potential Therapeutic Targets for Isoquinoline-Based Compounds
| Target Class | Specific Target Example | Associated Disease | Reference |
|---|---|---|---|
| Enzymes (Kinases) | HER2, EGFR | Breast Cancer | rsc.org |
| Enzymes (Oxidoreductases) | Monoamine Oxidase (MAO-A, MAO-B) | Depression, Parkinson's Disease | mdpi.com |
| Enzymes (Hydrolases) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | mdpi.com |
| Enzymes (Phosphodiesterases) | Phosphodiesterase 10A (PDE10A) | Schizophrenia, Huntington's Disease | mdpi.com |
| Cytoskeletal Proteins | Tubulin | Cancer | nih.gov |
| DNA-interacting Enzymes | Topoisomerase I | Cancer | nih.gov |
Mechanistic Insights into Biological Action
Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent or research tool. While specific studies on this compound are lacking, research on related structures provides a framework for future mechanistic investigations.
Potential mechanisms of action that warrant exploration include:
Enzyme Inhibition: The rigid structure of the isoquinoline core combined with the reactive potential of the cyanobenzoyl group makes it a candidate for an enzyme inhibitor. Molecular docking studies could predict binding modes in the active sites of kinases, cholinesterases, or monoamine oxidases. mdpi.com
Disruption of Protein-Protein Interactions: The compound could position itself at the interface of protein complexes, disrupting essential interactions required for cellular signaling or function.
Interference with Biopolymer Synthesis: Some isoquinoline derivatives are known to interact with DNA or interfere with the polymerization of cytoskeletal proteins like tubulin. nih.gov Assays for DNA intercalation and tubulin polymerization would be valuable.
Redox Activity: Benzylisoquinoline alkaloids have been shown to possess antioxidant properties, acting as chain-breaking antioxidants that inhibit lipid peroxidation. nih.gov The potential for this compound to modulate cellular redox states should be investigated.
Future studies will need to employ a combination of in vitro biochemical assays, cell-based assays, and computational modeling to elucidate the precise mechanism of action.
Green Chemistry Approaches in Synthesis
The synthesis of isoquinoline derivatives has traditionally relied on methods that can be harsh and environmentally unfriendly. rsc.org The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Applying these principles to the synthesis of this compound and its analogues is an important direction for future research.
Promising green chemistry strategies include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. Palladium-catalyzed reactions for constructing 4-substituted isoquinolines have been successfully performed under microwave conditions. nih.gov
Use of Benign Solvents: Replacing toxic organic solvents with greener alternatives like water or biomass-derived ethanol (B145695) is a key goal.
Recyclable Catalysts: The use of recyclable catalysts, such as magnetic copper-based metal-organic frameworks (MOFs), can reduce waste and cost. nih.gov
Solvent-Free Reactions: Performing reactions under solvent-free conditions, as demonstrated in the three-component synthesis of isoquinazoline derivatives, minimizes solvent waste entirely. tandfonline.com
Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as through domino or cascade reactions, is a core principle of green chemistry. rsc.orgnih.gov
Table 3: Green Chemistry Methodologies for Isoquinoline Synthesis
| Green Chemistry Approach | Methodology Example | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Palladium-catalyzed domino reaction of N-propargyl oxazolidines | Reduced reaction time (30 min), efficient construction of 4-substituted isoquinolines | nih.gov |
| Recyclable Catalysis | Use of a magnetic Cu-MOF-74 catalyst in DMF | Catalyst can be recovered and reused, reducing metal waste | nih.gov |
| Solvent-Free Conditions | Three-component reaction of isoquinoline, isothiocyanates, and an aminobenzofuran derivative | Eliminates solvent waste, high yields, easy product separation | tandfonline.com |
| Use of Greener Solvents | Rhodium(III)-catalyzed C-H activation and annulation | Utilizes biomass-derived ethanol as the solvent |
Applications in Chemical Biology Probes and Tools
Beyond direct therapeutic applications, the this compound scaffold could be developed into valuable chemical probes to study biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to interrogate its function.
Future research could adapt the core structure for several chemical biology applications:
Fluorescent Probes: Certain isoquinoline derivatives are known to exhibit fluorescent properties. nih.govnih.gov By optimizing the structure of this compound, it may be possible to develop novel fluorophores for live-cell imaging, allowing for the visualization of specific cellular structures or processes. The quantum yield of isoquinoline-based fluorophores can be very high, depending on the rigidity of the structure. nih.gov
Affinity-Based Probes: The molecule could be functionalized with a reactive group (a "warhead") to allow for covalent binding to its biological target. This would enable target identification and validation studies using techniques like activity-based protein profiling (ABPP).
Photoaffinity Probes: Incorporation of a photoreactive group would allow the probe to be covalently cross-linked to its target upon exposure to UV light. This is a powerful technique for identifying direct binding partners in a complex biological milieu.
The development of such tools would not only advance our understanding of the compound's own mechanism of action but also provide the broader scientific community with new instruments to explore complex biological questions.
Q & A
Q. How do advanced statistical methods improve the analysis of biological data for isoquinoline derivatives?
- Methodological Answer :
- Multivariate ANOVA : Account for covariates like cell line variability.
- Machine Learning : Train models on structure-activity data to predict IC₅₀.
- Meta-Analysis : Pool data from chronologically distinct campaigns () to identify trends in potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
